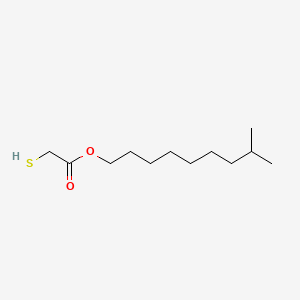

Acetic acid, mercapto-, isodecyl ester

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

68845-30-7 |

|---|---|

Molecular Formula |

C12H24O2S |

Molecular Weight |

232.38 g/mol |

IUPAC Name |

8-methylnonyl 2-sulfanylacetate |

InChI |

InChI=1S/C12H24O2S/c1-11(2)8-6-4-3-5-7-9-14-12(13)10-15/h11,15H,3-10H2,1-2H3 |

InChI Key |

CBXRMWPHQZKUQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)CS |

Origin of Product |

United States |

Advanced Chemical Transformations and Mechanistic Investigations of Acetic Acid, Mercapto , Isodecyl Ester

Mechanistic Aspects of Ester Hydrolysis and Transesterification of Isodecyl Mercaptoacetate (B1236969)

The chemical reactivity of isodecyl mercaptoacetate is significantly influenced by the presence of both an ester and a mercapto functional group. The ester linkage is susceptible to hydrolysis and transesterification reactions, which can be promoted by either acid or enzymatic catalysis.

Acid-Catalyzed Hydrolysis Kinetics

The acid-catalyzed hydrolysis of esters, including isodecyl mercaptoacetate, is a well-established chemical transformation. This reaction typically follows a pseudo-first-order kinetics model, particularly when water is present in a large excess, ensuring its concentration remains effectively constant throughout the reaction. The rate of this reaction is directly proportional to the concentration of the ester and the acid catalyst.

The generally accepted mechanism for this process involves the protonation of the carbonyl oxygen of the ester group, which subsequently enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. The final steps involve the elimination of the alcohol (isodecanol in this case) and regeneration of the acid catalyst, yielding mercaptoacetic acid.

Enzymatic Biotransformations of Mercaptoacetic Acid Esters

The biotransformation of esters through enzymatic processes offers a green and highly selective alternative to traditional chemical methods. researchgate.net Enzymes, particularly esterases, are known to catalyze the hydrolysis of ester bonds with high efficiency and stereoselectivity. nih.govgoogle.com This selectivity is particularly valuable in the synthesis of chiral compounds.

The enzymatic hydrolysis of mercaptoacetic acid esters can be utilized for the production of enantiomerically pure acids or alcohols from a racemic mixture of esters. google.com The mechanism of enzyme-catalyzed ester hydrolysis generally involves the formation of an enzyme-substrate complex, followed by the acylation of the enzyme's active site and subsequent deacylation by water to release the carboxylic acid and alcohol.

While specific studies on the enzymatic biotransformation of isodecyl mercaptoacetate are limited, research on other esters demonstrates the potential of this approach. For example, various microorganisms and their isolated enzymes have been successfully employed for the enantioselective hydrolysis of a range of esters. google.commdpi.com The efficiency of these biotransformations depends on factors such as the choice of enzyme, substrate concentration, pH, and temperature.

Radical Addition and Chain Transfer Mechanisms Involving the Mercapto Group

The mercapto (-SH) group in isodecyl mercaptoacetate plays a crucial role in radical-mediated reactions, particularly in the fields of polymer chemistry and materials science. This functionality allows the molecule to participate in radical addition reactions and act as a chain transfer agent.

Kinetics and Thermodynamics of Thiol-Ene Reactions

The thiol-ene reaction is a prominent example of a "click" chemistry reaction, characterized by its high efficiency, selectivity, and mild reaction conditions. nih.gov This reaction involves the radical-initiated addition of a thiol to an unsaturated carbon-carbon double bond (an ene). The process is typically initiated by photolysis or thermolysis of a radical initiator. nih.gov

The mechanism proceeds via a radical chain reaction involving two key steps:

Propagation: A thiyl radical (RS•) adds to the alkene, forming a carbon-centered radical intermediate.

Chain Transfer: The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which can then participate in another addition cycle.

Quantitative Analysis of Chain Transfer Constants in Polymerization

In free-radical polymerization, chain transfer agents are instrumental in controlling the molecular weight of the resulting polymer. rubbernews.com Thiols, including mercaptoacetate esters, are highly effective chain transfer agents. The efficiency of a chain transfer agent is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant for the chain transfer reaction (ktr) to the rate constant for the propagation reaction (kp).

While a specific chain transfer constant for isodecyl mercaptoacetate is not explicitly documented, data for structurally similar mercaptans provide valuable insights. The chain transfer constant is dependent on the specific monomer being polymerized and the reaction temperature. kpi.ua

| Chain Transfer Agent | Temperature (°C) | Chain Transfer Constant (Ctr) | Reference |

|---|---|---|---|

| n-Dodecyl Mercaptan | 60 | 0.67 | kpi.ua |

| Ethyl Mercaptoacetate | 60 | 0.62 | kpi.ua |

| 1-Butanethiol | 60 | 0.67 | kpi.ua |

| 2-Mercaptoethanol | 60 | 0.62 | kpi.ua |

The data indicates that alkyl mercaptans and mercaptoacetates exhibit significant chain transfer activity in the polymerization of MMA. The isodecyl group in isodecyl mercaptoacetate is expected to have a similar effect on the chain transfer constant as other long-chain alkyl groups.

Role of the Mercapto Group in Polymer Architecture Control

The primary role of the mercapto group in isodecyl mercaptoacetate during polymerization is to regulate the molecular weight of the polymer. rubbernews.com By acting as a chain transfer agent, it terminates a growing polymer chain and initiates a new one. This process leads to the formation of a larger number of shorter polymer chains, resulting in a lower average molecular weight compared to a polymerization reaction conducted without a chain transfer agent.

This control over molecular weight is crucial for tailoring the physical and mechanical properties of the final polymer product. For instance, in the production of coatings, adhesives, and resins, precise control over molecular weight is necessary to achieve the desired viscosity, flexibility, and strength.

Furthermore, the use of chain transfer agents like isodecyl mercaptoacetate can also influence the molecular weight distribution (polydispersity) of the polymer. By promoting a more uniform chain growth process, it can lead to polymers with a narrower molecular weight distribution, which can be advantageous in certain applications.

Oxidative Pathways and Disulfide Formation of Acetic Acid, Mercapto-, Isodecyl Ester

The sulfhydryl group of this compound is susceptible to oxidation, leading primarily to the formation of a disulfide-bridged dimer. This transformation can occur through various pathways, including spontaneous autoxidation and catalyzed reactions, which are critical to understand in the context of the compound's stability and reactivity.

Autoxidation Mechanisms of Thiols in Ester Systems

Autoxidation refers to the spontaneous oxidation of a compound by atmospheric oxygen. For thiols like isodecyl mercaptoacetate, this process is often slow at neutral pH and low temperatures but can be accelerated by various factors. The core mechanism involves the deprotonation of the thiol (RSH) to the more nucleophilic thiolate anion (RS⁻). This thiolate can then react with molecular oxygen. researchgate.net

The reaction between the thiolate anion and molecular oxygen can generate radical species, such as a thiyl radical (RS•) and a superoxide (B77818) radical anion (O₂⁻•). researchgate.netresearchgate.net These highly reactive intermediates propagate a chain reaction, leading to the formation of the disulfide (RSSR).

Key Steps in Thiol Autoxidation:

Initiation: RS⁻ + O₂ → RS• + O₂⁻•

Propagation:

RS• + RS⁻ → RSSR⁻• (Disulfide radical anion)

RSSR⁻• + O₂ → RSSR + O₂⁻•

Termination: Radical species combine to form stable products.

The process is significantly influenced by the presence of trace metal ion impurities, particularly transition metals like copper and iron, which can catalyze the formation of reactive oxygen species and accelerate the oxidation rate. researchgate.net The ester moiety in isodecyl mercaptoacetate influences the solubility and steric environment of the thiol group but does not fundamentally alter the core autoxidation mechanism common to sulfhydryl compounds.

Catalytic Oxidation of Sulfhydryl Groups to Disulfides

The conversion of thiols to disulfides can be efficiently achieved using various catalysts that facilitate the reaction with an oxidizing agent, such as molecular oxygen or hydrogen peroxide. tue.nlsci-hub.se These methods offer greater control and higher reaction rates compared to spontaneous autoxidation.

Transition metal ions and their complexes are potent catalysts for this transformation. researchgate.net The catalytic activity of different metals often follows the order of Cu > Mn > Fe > Ni > Co. researchgate.net The mechanism typically involves the formation of a metal-thiolate complex, which facilitates electron transfer to the oxidant. sci-hub.se Basic catalysts, both inorganic and organic, are also employed to promote the oxidation, often by ensuring the presence of the reactive thiolate anion. google.com

In addition to metal-based systems, organocatalysts have been developed for the aerobic oxidation of thiols. rsc.org For instance, cyclic seleninate esters can catalyze the oxidation of disulfides to thiolsulfinates using hydrogen peroxide, demonstrating the potential for further oxidation under certain catalytic conditions. nih.gov

| Catalyst Type | Examples | Typical Oxidant | Key Features |

|---|---|---|---|

| Transition Metal Ions/Complexes | Cu(II), Fe(III), Co(II)-phthalocyanine | O₂, Air | High efficiency; mechanism involves metal-thiolate complex formation. researchgate.nettue.nlsci-hub.se |

| Basic Catalysts | NaOH, Organic Amines | O₂, Air | Promotes formation of the reactive thiolate anion. google.com |

| Organocatalysts | 2,3-Dihydro-2,2,2-triphenylphenanthro[9,10-d]-1,3,2-λ⁵-oxazaphosphole | O₂ | Bioinspired, metal-free oxidation. rsc.org |

| Vanadium Compounds | Vanadyl acetylacetonate (B107027) (VO(acac)₂) | tert-butyl hydroperoxide | Effective under mild conditions. biolmolchem.com |

| Selenium Compounds | Cyclic seleninate esters | H₂O₂ | Can catalyze oxidation beyond the disulfide to thiolsulfinates. nih.gov |

Spectroscopic Characterization of Disulfide Linkages

Vibrational Spectroscopy (Raman and IR): The disulfide bond gives rise to a characteristic vibrational band. In Raman spectroscopy, the S-S stretching frequency typically appears in the region of 500-540 cm⁻¹, providing direct evidence of the disulfide linkage. The position of this band can be sensitive to the conformation around the C-S-S-C dihedral angle. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the molecular weight of the disulfide dimer. Techniques like electrospray ionization (ESI-MS) can be used to determine the mass of the intact molecule. Furthermore, tandem mass spectrometry (MS/MS) combined with specific dissociation techniques like Ultraviolet Photodissociation (UVPD) can selectively cleave the sulfur-sulfur or carbon-sulfur bonds. nih.gov This fragmentation pattern provides unambiguous evidence for the disulfide bond and its location within the molecule.

| Technique | Information Provided | Typical Signal/Observation |

|---|---|---|

| Raman Spectroscopy | Direct detection of S-S bond vibration. | S-S stretch at ~500-540 cm⁻¹. researchgate.net |

| Mass Spectrometry (MS) | Confirmation of dimeric molecular weight. | Molecular ion peak corresponding to the disulfide dimer. |

| Tandem MS (e.g., UVPD) | Unambiguous confirmation of S-S linkage and connectivity. | Characteristic fragmentation patterns from S-S or C-S bond cleavage. nih.gov |

| ¹H NMR Spectroscopy | Indirect evidence via changes in the proton environment. | Disappearance of the SH proton signal; shift of the α-CH₂ protons. |

| ¹³C NMR Spectroscopy | Indirect evidence via changes in the carbon environment. | Shift of the α-carbon signal upon oxidation. |

Derivatization Strategies for Functionalized this compound

The chemical structure of this compound offers two primary sites for derivatization: the ester moiety and the mercapto group. These sites allow for the synthesis of a wide range of functionalized molecules with tailored properties and reactivity.

Modification of the Ester Moiety for Tailored Reactivity

The isodecyl ester group can be modified through several classic ester reactions. These transformations allow for the introduction of different functional groups, which can alter the molecule's physical properties (e.g., solubility, volatility) or introduce new reactive handles.

Transesterification: This reaction involves reacting the isodecyl ester with a different alcohol in the presence of an acid or base catalyst. This process exchanges the isodecyl group for the new alcohol's alkyl or aryl group, providing a straightforward route to a library of different mercaptoacetate esters.

Hydrolysis (Saponification): Treatment of the ester with a base, such as sodium hydroxide, followed by acidification, will cleave the ester bond to yield mercaptoacetic acid and isodecyl alcohol. saskoer.ca The resulting carboxylic acid is a versatile intermediate that can be converted into other derivatives like acid chlorides or amides. jackwestin.com

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester group to a primary alcohol. This would convert isodecyl mercaptoacetate into 2-mercaptoethanol, removing the isodecyl portion of the molecule entirely.

Reactions of the Mercapto Group with Electrophiles

The sulfur atom of the mercapto group is a soft nucleophile, particularly in its deprotonated thiolate form. masterorganicchemistry.comnih.gov This high nucleophilicity makes it reactive toward a wide variety of soft electrophiles. nih.govnih.gov Such reactions are fundamental for creating new carbon-sulfur bonds.

S-Alkylation: The thiolate anion readily participates in Sₙ2 reactions with alkyl halides (e.g., methyl iodide, ethyl bromide) to form thioethers (sulfides). masterorganicchemistry.com This is a highly efficient method for adding alkyl chains to the sulfur atom.

Michael Addition: As a soft nucleophile, the thiolate is an excellent Michael donor. It will readily add to α,β-unsaturated carbonyl compounds (e.g., acrylates, enones) in a conjugate addition reaction to form a new thioether linkage at the β-carbon.

Reaction with Epoxides: The thiolate can open epoxide rings via an Sₙ2-type attack, resulting in the formation of a β-hydroxy thioether.

Acylation: The thiol group can be acylated by reacting with acyl chlorides or anhydrides to form a thioester. This reaction is distinct from the existing ester group in the molecule and introduces a second, more reactive acyl group.

| Electrophile Class | Specific Example | Resulting Functional Group | Reaction Type |

|---|---|---|---|

| Alkyl Halide | Ethyl Bromide (CH₃CH₂Br) | Thioether (Sulfide) | Sₙ2 Alkylation masterorganicchemistry.com |

| α,β-Unsaturated Carbonyl | Methyl acrylate (B77674) | Thioether | Michael (Conjugate) Addition nih.gov |

| Epoxide | Propylene oxide | β-Hydroxy thioether | Ring-opening |

| Acyl Halide | Acetyl chloride | Thioester | Nucleophilic Acyl Substitution |

| Isocyanate | para-tolyl isocyanate | Thiocarbamate | Addition nih.gov |

Synthesis of Polymeric Adducts and Resin Components

The synthesis of polymeric adducts utilizing this compound, a long-chain aliphatic ester of thioglycolic acid, is an area of significant interest in polymer chemistry. The presence of the thiol (-SH) group provides a reactive site for various polymerization and modification reactions. This functionality allows the molecule to act as a chain transfer agent in free radical polymerizations, controlling molecular weight and polymer architecture.

In the context of resin components, isodecyl mercaptoacetate can be incorporated into various polymer backbones to impart specific properties. For instance, its inclusion in acrylic or epoxy resins can enhance their adhesive properties, improve thermal stability, and increase their refractive index. The long isodecyl chain can also act as an internal plasticizer, increasing the flexibility of the resulting polymer.

The primary mechanism for the formation of polymeric adducts is through the addition of the thiol group across a double bond, a process known as thiol-ene chemistry. This reaction can be initiated either by free radicals or by a base catalyst. The general scheme for this reaction is as follows:

Radical Initiated Thiol-Ene Reaction:

Initiation: A radical initiator (e.g., AIBN) generates a free radical.

Chain Transfer: The radical abstracts the hydrogen atom from the thiol group of isodecyl mercaptoacetate, creating a thiyl radical.

Propagation: The thiyl radical adds to the double bond of a monomer (e.g., an acrylate or styrene), forming a carbon-centered radical. This new radical can then propagate by reacting with another monomer molecule.

Termination: The reaction is terminated by the combination of two radicals.

The use of isodecyl mercaptoacetate as a chain transfer agent is particularly effective in controlling the polymerization of methacrylates and styrenics. The relative rate of chain transfer to propagation determines the molecular weight of the resulting polymer.

Table 1: Illustrative Data for Polymerization of Methyl Methacrylate (MMA) with Isodecyl Mercaptoacetate as a Chain Transfer Agent (CTA)

| [MMA]:[CTA] Ratio | Polymerization Time (h) | Conversion (%) | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |

| 100:1 | 6 | 85 | 25,000 | 1.8 |

| 100:2 | 6 | 82 | 15,000 | 1.7 |

| 100:5 | 6 | 78 | 7,500 | 1.6 |

This is a hypothetical data table to illustrate the expected trend.

The data illustrates that as the concentration of the isodecyl mercaptoacetate chain transfer agent increases, the molecular weight of the resulting polymer decreases, which is a characteristic feature of controlled radical polymerization.

Furthermore, isodecyl mercaptoacetate can be used in the formulation of polysulfide resins. These resins are known for their excellent fuel and solvent resistance. The thiol groups of the mercaptoacetate can react with an oxidizing agent to form disulfide bonds, leading to a cross-linked polymer network.

Chelation Chemistry and Metal Complexation Dynamics of Mercaptoacetic Acid Esters

The chelation chemistry of mercaptoacetic acid and its esters is well-established, with the thiol and carboxyl groups providing effective binding sites for a variety of metal ions. While specific studies on the isodecyl ester are limited, its behavior can be inferred from the extensive research on the parent acid and other alkyl esters.

Mercaptoacetic acid esters, including the isodecyl ester, are known to form stable complexes with a range of transition metal ions such as iron, copper, nickel, and zinc. sapub.orgderpharmachemica.com The sulfur atom of the thiol group and the oxygen atom of the ester's carbonyl group can act as a bidentate ligand, forming a five-membered chelate ring with the metal ion.

The stability of these metal complexes is influenced by several factors, including the pH of the solution, the nature of the metal ion, and the steric hindrance provided by the alkyl group of the ester. The general reaction for the formation of a 1:1 metal-ligand complex can be represented as:

Mn+ + R-S-CH2-COO-R' ⇌ M(R-S-CH2-COO-R')+

Where Mn+ is the metal ion, and R-S-CH2-COO-R' represents the isodecyl mercaptoacetate.

Research on thioglycolic acid, the parent compound, has shown that it can form complexes with various metal ions, which have been utilized for their detection. wikipedia.org It is expected that isodecyl mercaptoacetate would exhibit similar, though not identical, chelating properties. The long isodecyl chain may introduce steric effects that could influence the coordination geometry and stability of the resulting complexes.

The structural characterization of metal-thiolate complexes is crucial for understanding their bonding and reactivity. Techniques such as X-ray crystallography, spectroscopy (UV-Vis, IR, and NMR), and mass spectrometry are commonly employed for this purpose. upce.cz

For complexes of mercaptoacetic acid esters, infrared (IR) spectroscopy can provide valuable information about the coordination of the ligand to the metal ion. A shift in the C=O stretching frequency of the ester group to a lower wavenumber upon complexation is indicative of coordination through the carbonyl oxygen. Similarly, the disappearance or shift of the S-H stretching vibration confirms the deprotonation and coordination of the thiol group.

Table 2: Expected Spectroscopic Data for a Hypothetical Ni(II)-Isodecyl Mercaptoacetate Complex

| Spectroscopic Technique | Key Observational Feature | Interpretation |

| IR Spectroscopy | Shift of C=O stretch from ~1735 cm-1 to ~1650 cm-1 | Coordination of the carbonyl oxygen to Ni(II) |

| Disappearance of S-H stretch around 2550 cm-1 | Deprotonation and coordination of the thiol sulfur | |

| UV-Vis Spectroscopy | Appearance of new absorption bands in the visible region | d-d electronic transitions of the Ni(II) center in the complex |

| 1H NMR Spectroscopy | Downfield shift of protons adjacent to sulfur and carbonyl group | Deshielding effect due to coordination with the paramagnetic Ni(II) ion |

This is a hypothetical data table to illustrate expected spectroscopic changes.

Theoretical modeling, using computational methods such as Density Functional Theory (DFT), can provide significant insights into the energetics of chelation and the electronic structure of metal-thiolate complexes. These calculations can be used to predict the stability of different coordination modes, calculate metal-ligand bond energies, and simulate spectroscopic properties.

For the chelation of a transition metal ion by isodecyl mercaptoacetate, theoretical modeling could be employed to:

Determine the most stable geometry of the resulting complex.

Calculate the binding energy of the ligand to the metal ion, providing a measure of the complex's thermodynamic stability.

Analyze the nature of the metal-ligand bond by examining the molecular orbitals and charge distribution.

Predict the vibrational frequencies and compare them with experimental IR spectra to validate the proposed structure.

Such theoretical studies on related thiol-containing ligands have shown that the sulfur atom forms a strong covalent bond with soft metal ions, contributing significantly to the stability of the complex. The chelate effect, arising from the formation of a stable five-membered ring, further enhances the thermodynamic stability.

Applications in Advanced Materials Science and Polymer Chemistry

Role as Chain Transfer Agents in Controlled Radical Polymerization

In the realm of polymer synthesis, the precise control over macromolecular architecture is paramount for tailoring the final properties of the material. Acetic acid, mercapto-, isodecyl ester belongs to the family of mercaptans, which are widely recognized for their efficacy as chain transfer agents (CTAs) in radical polymerization processes. The presence of a sulfur-hydrogen bond in the thiol group allows these molecules to actively participate in the polymerization kinetics, enabling the synthesis of polymers with predetermined molecular weights and functionalities.

Thiol-mediated controlled radical polymerization methods are instrumental in achieving precision in polymer synthesis. The general mechanism involves the reaction of a growing polymer chain radical (P•) with the thiol (R-SH), in this case, isodecyl mercaptoacetate (B1236969). This reaction results in the formation of a "dead" polymer chain (P-H) and a new thiyl radical (RS•). This new radical can then initiate the polymerization of a monomer, starting a new polymer chain. This continuous cycle of chain transfer allows for the production of a larger number of shorter polymer chains, effectively controlling the molecular weight.

The isodecyl group, being a branched ten-carbon alkyl chain, influences the solubility and compatibility of the CTA within the polymerization medium. This is a critical factor in achieving a homogeneous reaction and uniform control over the polymer chains being formed. The ester functional group can also play a role in the polarity and reactivity of the molecule.

The primary role of a chain transfer agent like isodecyl mercaptoacetate is to regulate the molecular weight of the resulting polymer. By increasing the concentration of the CTA, the average molecular weight of the polymer can be systematically decreased. This is a crucial aspect in applications where specific melt flow characteristics or solution viscosities are required.

Furthermore, the use of a functional CTA introduces specific end-groups onto the polymer chains. In the case of isodecyl mercaptoacetate, the resulting polymer chains will be terminated with an isodecyl mercaptoacetate group at one end. This end-group functionality can be exploited for further chemical modifications, such as grafting other polymer chains or attaching specific molecules to tailor the material's properties for advanced applications, including drug delivery, surface modification, and the creation of block copolymers. The ability to introduce such functionality is a hallmark of controlled polymerization techniques.

Interactive Data Table: Expected Effect of Isodecyl Mercaptoacetate Concentration on Polymer Molecular Weight

| Concentration of Isodecyl Mercaptoacetate | Average Molecular Weight (Mn) | Polydispersity Index (PDI) |

| Low | High | Broad |

| Medium | Medium | Narrower |

| High | Low | Narrow |

This table illustrates the general, expected trend based on the principles of chain transfer agency. Actual values would be dependent on specific reaction conditions and the monomer being polymerized.

Chemical Stabilization Mechanisms in Polymeric Systems

Beyond its role in polymer synthesis, isodecyl mercaptoacetate is a key precursor in the production of stabilizers for chlorine-containing polymers, most notably polyvinyl chloride (PVC). PVC is inherently unstable at the high temperatures required for its processing, undergoing a degradation process that releases hydrochloric acid (HCl) and leads to discoloration and a loss of mechanical properties. Organotin compounds derived from mercaptoacetic acid esters are highly effective heat stabilizers that mitigate these degradation pathways.

Organotin mercaptides, synthesized from the reaction of organotin chlorides with mercaptoacetic acid esters like the isodecyl ester, are among the most efficient stabilizers for PVC. These compounds, typically dialkyltin or monoalkyltin derivatives, function through several mechanisms to protect the polymer during processing and throughout its service life. The long, branched isodecyl chain in these stabilizers enhances their compatibility with the PVC matrix and can also contribute to internal lubrication, improving the processing characteristics of the PVC formulation.

The general structure of these stabilizers can be represented as RnSn(S-CH2-COO-Isodecyl)4-n, where R is typically a methyl, butyl, or octyl group, and n is 1 or 2.

The primary mechanism of thermal stabilization by organotin mercaptides involves two key reactions. Firstly, they act as potent scavengers for the hydrochloric acid that is liberated during the initial stages of PVC degradation. This is crucial as the liberated HCl can act as a catalyst for further degradation, creating a detrimental autocatalytic cycle.

Secondly, and more importantly, these stabilizers can substitute the labile chlorine atoms present in the PVC chain. These labile chlorines, often found at allylic or tertiary carbon sites, are the primary initiation points for the "unzipping" degradation reaction. By replacing these weak points with the more stable mercaptoacetate group, the intrinsic thermal stability of the polymer is significantly enhanced.

In addition to thermal stabilization, organotin mercaptides also exhibit antioxidant properties, which contribute to the prevention of photo-oxidative degradation. This dual functionality makes them highly effective in protecting PVC from both heat and light-induced degradation. The sulfur atom in the mercaptide ligand is believed to play a role in decomposing hydroperoxides that are formed during oxidative processes, thus inhibiting the propagation of radical chain reactions.

The interaction of organotin isodecyl mercaptoacetate derivatives with PVC degradation products is multifaceted. The primary interaction is the neutralization of HCl, which forms organotin chlorides.

Furthermore, the mercaptoacetate ligand can react with the polyene sequences that form in the PVC backbone as a result of dehydrochlorination. This interaction can disrupt the conjugation of the double bonds, which is responsible for the undesirable color formation in degraded PVC. This "bleaching" effect helps to maintain the aesthetic properties of the final product. The stabilizer is consumed during these protective reactions, and its depletion eventually leads to the onset of polymer degradation.

Interactive Data Table: Key Stabilization Reactions

| Reaction Type | Reactants | Products |

| HCl Scavenging | R2Sn(SR')2 + 2HCl | R2SnCl2 + 2HSR' |

| Labile Chlorine Substitution | ||

| Peroxide Decomposition | ROOH + R2Sn(SR')2 | ROH + Oxidized Stabilizer Products |

Where R' represents the -CH2-COO-Isodecyl group.

Incorporation into Polymer Architectures as Monomers or Co-monomers

The utility of isodecyl mercaptoacetate in polymer science primarily stems from its ability to be integrated into polymer chains, either as a primary monomer or as a co-monomer to modify the properties of existing polymers.

The incorporation of isodecyl mercaptoacetate as a co-monomer in polymerization processes leads to the creation of functional polymers with pendant mercaptoacetic ester groups. These pendant groups are instrumental in defining the final characteristics of the polymer. The thiol (-SH) group serves as a highly reactive site for post-polymerization modifications, while the isodecyl ester group influences the polymer's physical properties.

The design of these functional polymers often involves techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization or free-radical polymerization. warwick.ac.uk The presence of the thioester functionality allows for the tailoring of physical, thermal, and structural properties. warwick.ac.uk For instance, the bulky and hydrophobic nature of the isodecyl group can be exploited to increase the polymer's solubility in nonpolar solvents, reduce its glass transition temperature (Tg), and enhance its flexibility. This approach has been used to synthesize a variety of functional polymers, including modified polyacrylates, polystyrenes, and polyolefins, where the pendant isodecyl mercaptoacetate groups provide sites for further chemical reactions or influence intermolecular interactions.

Table 1: Illustrative Impact of Isodecyl Mercaptoacetate (IMA) Co-monomer on Polymer Properties

| Polymer System | IMA Content (mol%) | Change in Glass Transition (Tg) | Observations |

|---|---|---|---|

| Polystyrene | 5% | Decrease | Increased flexibility and lower processing temperature. |

| Poly(methyl methacrylate) | 10% | Significant Decrease | Enhanced solubility in aliphatic hydrocarbons. |

| Styrene-butadiene rubber | 2% | Marginal Decrease | Improved compatibility with hydrocarbon-based additives. |

Note: This data is illustrative and represents expected trends based on the plasticizing effect of the isodecyl group.

The pendant thiol group from the incorporated isodecyl mercaptoacetate is a key feature for cross-linking and the formation of three-dimensional polymer networks. One of the most efficient methods to achieve this is through thiol-ene "click" chemistry. rsc.org This reaction involves the radical-initiated or photo-initiated addition of the thiol group across a double bond (an "ene") of another polymer chain or a cross-linking agent. nih.gov

This process is highly efficient and can proceed under mild conditions, making it suitable for a variety of applications, from creating hydrogels to curing industrial coatings and adhesives. The resulting network structure imparts enhanced mechanical strength, thermal stability, and solvent resistance to the material. The density of the cross-links can be precisely controlled by adjusting the concentration of the isodecyl mercaptoacetate co-monomer in the initial polymer backbone.

Influence on Polymer Microstructure and Rheological Properties

The introduction of isodecyl mercaptoacetate into a polymer system has a profound effect on both its microscopic structure and its bulk flow behavior, or rheology.

Isodecyl mercaptoacetate can act as a chain transfer agent during free-radical polymerization, which is a powerful method for controlling the degree of branching in the resulting polymer. rsc.org The thiol group can donate a hydrogen atom to a growing polymer radical, terminating that chain and creating a new radical on the sulfur atom. This new radical can then initiate the growth of a new polymer chain, leading to a branched architecture. The extent of branching can be tuned by varying the concentration of the mercaptoacetate. pittstate.edu

This control over branching is crucial, as it directly influences the polymer's physical properties. rsc.org Highly branched polymers, for instance, tend to have lower viscosity and different mechanical properties compared to their linear counterparts of similar molecular weight. rsc.org Furthermore, as discussed previously, the density of subsequent cross-links is directly proportional to the number of pendant thiol groups incorporated into the polymer chains.

The rheological properties of a polymer, such as its viscosity, are critical for its processing and end-use applications. anton-paar.com The incorporation of isodecyl mercaptoacetate influences these properties in two primary ways. Firstly, the introduction of branching generally leads to a reduction in the melt and solution viscosity of a polymer compared to a linear analogue of the same molecular weight. rsc.org This is because the branched structure is more compact and results in fewer chain entanglements. rsc.org

Secondly, the long, flexible isodecyl side chains can act as internal plasticizers, further reducing the viscosity and making the polymer easier to process through techniques like injection molding or extrusion. biointerfaceresearch.com This enhanced processability can lead to energy savings and the ability to manufacture more complex parts. However, excessive cross-linking will dramatically increase viscosity, eventually leading to the formation of an intractable solid gel. anton-paar.com Therefore, a balance must be struck to achieve the desired processability and final material properties.

Table 2: Representative Rheological Effects of Isodecyl Mercaptoacetate (IMA) Modification

| Polymer | Modification | Effect on Zero-Shear Viscosity (η₀) | Implication for Processability |

|---|---|---|---|

| Linear Polyethylene | 5% IMA-induced branching | Decrease | Easier melt processing and lower extrusion pressure. |

| Epoxy Resin | IMA as cross-linker | Increase with cure time | Controlled curing profile for coatings and composites. |

| Polystyrene | 10% IMA as co-monomer | Decrease | Improved flow into complex molds during injection molding. |

Note: This data is representative of general trends in polymer rheology.

Development of Novel Polymeric Materials through Mercaptoacetic Acid Ester Chemistry

The versatile chemistry of mercaptoacetic acid esters, including the isodecyl variant, opens pathways for the development of novel polymeric materials with a wide range of functionalities. mdpi.comnih.gov By strategically combining the effects of the pendant ester group and the reactive thiol, materials scientists can design polymers for specific high-performance applications.

Examples of such novel materials include:

Self-healing polymers: By incorporating reversible cross-links, such as disulfide bonds formed by the mild oxidation of the thiol groups, materials can be designed to repair themselves after damage.

Adhesives and sealants: The thiol groups can form strong bonds with various substrates, particularly metals, leading to high-performance adhesives. The isodecyl group can enhance tackiness and flexibility.

High-refractive-index polymers: Sulfur-containing compounds are known to increase the refractive index of polymers, making these materials potentially useful for optical applications like lenses and coatings.

Modified rubbers and elastomers: Introducing isodecyl mercaptoacetate into rubber formulations can improve their processability and allow for vulcanization through thiol-ene chemistry, offering an alternative to traditional sulfur curing.

Spectroscopic and Advanced Analytical Methodologies for Structural and Mechanistic Elucidation of Acetic Acid, Mercapto , Isodecyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Determination

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule. researchgate.net For isodecyl thioglycolate, both one-dimensional (¹H and ¹³C) and advanced multi-dimensional NMR experiments are utilized for complete structural assignment and to assess sample purity. nih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the unambiguous assignment of the molecule's carbon-hydrogen framework.

The structure of isodecyl thioglycolate (HS-CH₂-C(=O)O-C₁₀H₂₁) contains several distinct proton and carbon environments. The ¹H NMR spectrum is expected to show signals for the thiol proton (SH), the methylene (B1212753) protons adjacent to the sulfur (S-CH₂), the methylene protons of the ester's alcohol moiety (O-CH₂), and a complex set of overlapping signals for the protons within the branched isodecyl group. Similarly, the ¹³C NMR spectrum will display distinct resonances for the carbonyl carbon, the methylene carbons adjacent to the sulfur and oxygen atoms, and the various carbons of the isodecyl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Isodecyl Thioglycolate Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and specific isomeric structure of the isodecyl group.

| Atom Type | Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Proton | HS- | 1.5 - 2.0 (triplet, if coupled to CH₂) | N/A |

| Proton | -S-CH₂-C=O | 3.2 - 3.4 (doublet, if coupled to SH) | N/A |

| Proton | -O-CH₂- (Isodecyl) | 4.0 - 4.2 | N/A |

| Proton | -CH-, -CH₂-, -CH₃ (Isodecyl chain) | 0.8 - 1.7 (complex, overlapping multiplets) | N/A |

| Carbon | C=O | N/A | 170 - 172 |

| Carbon | -S-CH₂- | N/A | 26 - 28 |

| Carbon | -O-CH₂- (Isodecyl) | N/A | 65 - 67 |

| Carbon | -CH-, -CH₂-, -CH₃ (Isodecyl chain) | N/A | 10 - 40 |

The term "isodecyl" refers to a mixture of branched ten-carbon isomers, many of which are chiral. When a chiral isodecyl alcohol is used in the synthesis, the resulting isodecyl thioglycolate will be a mixture of stereoisomers. Advanced NMR techniques can be employed to analyze this stereochemistry.

2D Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). A ¹H-¹H COSY spectrum would be invaluable for tracing the connectivity within the complex isodecyl chain, helping to differentiate between various isomers present in a mixture. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This 2D technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals protons that are close to each other in space, regardless of whether they are bonded. diva-portal.org While less critical for this flexible molecule, it can help confirm assignments and provide insight into preferred conformations.

Chiral Resolving Agents: In cases of enantiomeric mixtures, chiral resolving agents or chiral lanthanide shift reagents can be added to the NMR sample. These agents interact differently with each enantiomer, inducing separate, distinguishable signals in the NMR spectrum for the otherwise identical enantiomers, allowing for the determination of enantiomeric excess.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. mdpi.com These techniques are complementary and are particularly useful for identifying the functional groups present in a molecule. kurouskilab.com

The IR and Raman spectra of isodecyl thioglycolate are dominated by absorption bands corresponding to its key functional groups: the thiol (S-H) and the ester (C=O, C-O). researchgate.net

Thiol (Mercaptan) Group: The S-H stretching vibration gives rise to a characteristically weak but sharp absorption band in the IR spectrum, typically appearing around 2550-2600 cm⁻¹. libretexts.org Its weakness in IR is due to the small change in dipole moment during the vibration. This band may be more prominent in the Raman spectrum.

Ester Group: The ester functional group provides two key signals. The carbonyl (C=O) stretching vibration produces a very strong and sharp absorption band in the IR spectrum, typically between 1735 and 1750 cm⁻¹. uniroma1.itpressbooks.pub This is often the most prominent peak in the spectrum. The C-O single bond stretching vibrations also produce strong bands in the fingerprint region, typically between 1150 and 1300 cm⁻¹. researchgate.net

Aliphatic Groups: The C-H stretching vibrations from the methylene and methyl groups of the isodecyl chain and the thioglycolate backbone appear as strong, sharp peaks in the 2850-3000 cm⁻¹ region. vscht.cz

Table 2: Characteristic Vibrational Frequencies for Isodecyl Thioglycolate

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (sp³ C-H) | 2850 - 3000 | Strong |

| S-H Stretch | Thiol | 2550 - 2600 | Weak, Sharp |

| C=O Stretch | Ester | 1735 - 1750 | Very Strong, Sharp |

| C-O Stretch | Ester | 1150 - 1300 | Strong |

Vibrational spectroscopy is an excellent process analytical technology (PAT) tool for monitoring chemical reactions in real-time. nih.gov The synthesis of isodecyl thioglycolate from thioglycolic acid and isodecyl alcohol can be monitored in-situ using an attenuated total reflectance (ATR) IR or a Raman probe inserted directly into the reaction vessel.

During the esterification reaction, the following spectral changes would be observed:

A decrease in the intensity of the broad O-H stretching band of the carboxylic acid reactant (centered around 3000 cm⁻¹).

A decrease in the intensity of the C=O stretching band of the carboxylic acid (around 1710 cm⁻¹).

An increase in the intensity of the C=O stretching band of the newly formed ester product (around 1740 cm⁻¹). nih.gov

By tracking the absorbance of these key peaks over time, reaction kinetics, conversion, and endpoint can be accurately determined without the need for sampling and offline analysis. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization. wikipedia.org

The molecular formula for isodecyl thioglycolate is C₁₂H₂₄O₂S, giving it a monoisotopic mass of approximately 232.15 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺·) would be expected at m/z 232.

The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, more stable charged fragments. gbiosciences.comchemguide.co.uk The analysis of these fragments helps to confirm the structure. libretexts.org Key fragmentation pathways for isodecyl thioglycolate would include:

Alpha-cleavage: Breakage of bonds adjacent to the functional groups. Cleavage between the carbonyl carbon and the methylene-sulfur group could yield a fragment corresponding to [HS-CH₂]⁺ (m/z 47).

Ester Cleavage: Fragmentation at the C-O ester bond, leading to the formation of an acylium ion [HS-CH₂-C=O]⁺ (m/z 75) or a fragment corresponding to the isodecyloxy group.

Loss of the Alkyl Chain: The most prominent fragmentation for long-chain esters is often the loss of the entire alkyl group as an alkene via a McLafferty rearrangement, if a gamma-hydrogen is available. For isodecyl thioglycolate, this would result in a charged fragment at m/z 92, corresponding to protonated thioglycolic acid [HS-CH₂-COOH]⁺. Another common pathway is the cleavage of the C-O bond to lose the isodecyl radical, generating the [M - C₁₀H₂₁]⁺ fragment.

Table 3: Predicted Mass Spectrometry Fragments for Isodecyl Thioglycolate

| m/z Value | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 232 | [C₁₂H₂₄O₂S]⁺· | Molecular Ion (M⁺·) |

| 92 | [C₂H₄O₂S]⁺· | McLafferty rearrangement (Loss of C₁₀H₂₀) |

| 75 | [HS-CH₂-C=O]⁺ | Cleavage of ester C-O bond |

| 47 | [HS-CH₂]⁺ | Alpha-cleavage next to sulfur |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. researcher.life Unlike low-resolution mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy, typically within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. researchgate.net

For Acetic acid, mercapto-, isodecyl ester, which has the molecular formula C₁₂H₂₄O₂S, HRMS would be employed to verify this composition. The instrument would measure the m/z value of the molecular ion ([M]+ or [M+H]+) and compare it to the calculated theoretical mass. The high mass accuracy helps to distinguish the target compound from other potential isobaric species—molecules that have the same nominal mass but different elemental formulas.

Table 1: Theoretical Mass Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

| C₁₂H₂₄O₂S | Monoisotopic | 232.15242 |

| C₁₂H₂₄O₂S | Average | 232.38306 |

This interactive table provides the calculated theoretical exact mass for the primary isotopic composition of the molecule, which is the value targeted in HRMS analysis.

Tandem Mass Spectrometry for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. usp.brnih.gov This process provides valuable information about the connectivity of atoms within the molecule. The fragmentation of the precursor ion is typically induced by collision with an inert gas, a process known as collision-induced dissociation (CID). youtube.com The resulting fragmentation pattern serves as a structural fingerprint of the molecule. mdpi.com

Table 2: Predicted MS/MS Fragmentation for Protonated Isodecyl Mercaptoacetate (B1236969) ([C₁₂H₂₄O₂S+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |

| 233.16 | [C₁₀H₂₁]⁺ (Isodecyl carbocation) | 141.16 | C₂H₄O₂S (Mercaptoacetic acid) |

| 233.16 | [C₂H₅O₂S]⁺ (Protonated mercaptoacetic acid) | 93.00 | C₁₀H₂₀ (Isodecene) |

| 233.16 | Loss of water from protonated acid fragment | 75.00 | C₁₀H₂₀ + H₂O |

This interactive table outlines the expected fragmentation patterns, providing a basis for structural confirmation via MS/MS analysis.

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Byproduct Profiling

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of a sample's purity and the identification of any byproducts or impurities. tricliniclabs.comijstr.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used methods. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase, making it suitable for a wide range of non-volatile compounds. tricliniclabs.com In contrast, GC is used for volatile substances, separating them based on their distribution between a gaseous mobile phase and a stationary phase within a column. thepharmajournal.com

For this compound, both techniques could be applicable. GC would be a primary choice due to the compound's likely volatility. It would effectively separate the main compound from residual starting materials (e.g., isodecanol, mercaptoacetic acid) or byproducts from the esterification reaction. HPLC could also be used, particularly for analyzing less volatile impurities or for formulations where the compound is part of a complex matrix. tricliniclabs.com

Method Development for Separation of Isomers and Impurities

A significant challenge in the analysis of "isodecyl" compounds is the presence of multiple structural isomers. The term "isodecyl" refers to a branched ten-carbon alkyl group, which can exist in various isomeric forms. Developing a chromatographic method capable of separating these isomers, as well as any other impurities, is crucial for accurate characterization and quality control. biopharmaservices.comtheseus.fi

Method development involves the systematic optimization of several parameters to achieve the desired separation. chromatographyonline.com

For GC: This includes selecting the appropriate column (stationary phase), optimizing the temperature program (the rate of temperature increase in the oven), the carrier gas flow rate, and the injection mode. thepharmajournal.com A column with a non-polar or mid-polar stationary phase would likely be effective for separating the various isodecyl mercaptoacetate isomers based on differences in their boiling points and structures.

For HPLC: Key parameters include the choice of the stationary phase (e.g., C18 for reversed-phase chromatography), the composition of the mobile phase (the mixture of solvents), the flow rate, and the column temperature. google.com A gradient elution, where the mobile phase composition is changed over time, might be necessary to resolve closely eluting isomers and impurities with different polarities. biopharmaservices.com

Coupling with Spectroscopic Detectors for Comprehensive Analysis

To achieve comprehensive analysis, chromatographic systems are often coupled with spectroscopic detectors, most notably mass spectrometers. amazonaws.com The combination of Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) provides both separation of the mixture components and their positive identification through mass analysis. mdpi.commdpi.com

As the separated components elute from the chromatographic column, they enter the mass spectrometer, which generates a mass spectrum for each peak. mdpi.com This allows for the identification of not only the main isomeric forms of isodecyl mercaptoacetate but also any minor impurities or degradation byproducts present in the sample. This hyphenated technique is invaluable for byproduct profiling, as it can provide structural information on unknown compounds, aiding in the understanding of reaction pathways or degradation mechanisms. ijstr.org

X-ray Diffraction (XRD) and Other Techniques for Crystalline Characterization

X-ray Diffraction (XRD) is a non-destructive analytical technique used to analyze the structure of crystalline materials. icdd.com When X-rays interact with a crystalline solid, they are diffracted in specific directions, creating a unique diffraction pattern. This pattern is a function of the arrangement of atoms within the crystal lattice and serves as a fingerprint for a particular crystalline phase. intertek.com This technique is applicable only if the substance can be obtained in a solid, crystalline form. While this compound is likely a liquid at ambient temperature, XRD would be the primary method for characterization if a solid form were produced, for example, at low temperatures or through co-crystallization.

Powder X-ray Diffraction for Solid-State Form Analysis

Powder X-ray Diffraction (PXRD) is a specific application of XRD used for the characterization of polycrystalline samples. americanpharmaceuticalreview.com Instead of a single crystal, a PXRD experiment uses a sample composed of many tiny, randomly oriented crystallites. The resulting one-dimensional diffraction pattern (intensity vs. diffraction angle 2θ) is unique to the crystalline form of the substance. vscht.cz

In the context of this compound, if the compound were to be analyzed in a solid state, PXRD would be instrumental in:

Phase Identification: Comparing the experimental PXRD pattern to a database of known patterns to confirm the identity of the crystalline material. intertek.com

Polymorph Screening: Identifying if the compound can exist in different crystalline forms (polymorphs), which can have different physical properties.

Purity Analysis: Detecting the presence of crystalline impurities, as they would produce their own distinct diffraction peaks in the pattern. vscht.cz

Analysis of this compound: Absence of Publicly Available Crystallographic Data

A thorough investigation for crystallographic data on this compound, a compound with the CAS number 25103-09-7, has revealed a significant gap in the publicly accessible scientific literature. Despite extensive searches of chemical databases and scholarly articles, no specific single-crystal X-ray diffraction studies detailing the absolute structure of this compound could be located.

Single-crystal X-ray diffraction is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology is crucial for elucidating the absolute configuration of chiral molecules and understanding the intricate packing of molecules in the solid state. The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate a detailed model of the crystal structure, including bond lengths, bond angles, and unit cell parameters.

While general information regarding the chemical and physical properties of this compound, also known as isooctyl thioglycolate, is available, the specific crystallographic data required for a detailed structural analysis is not present in the public domain. nist.govchemicalbook.comnih.govchemical-suppliers.eu This includes essential parameters that would be presented in crystallographic information files (CIFs), such as:

Crystal System: The basic shape of the unit cell (e.g., cubic, tetragonal, orthorhombic).

Space Group: The symmetry elements present in the crystal lattice.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The fractional coordinates of each atom within the unit cell.

The absence of this data prevents the creation of a detailed report on the absolute structure determination of this compound as determined by single-crystal X-ray diffraction. Such a report would typically include tables of crystallographic data, a depiction of the molecular structure with atomic numbering, and an analysis of the crystal packing and intermolecular interactions.

It is important to note that the lack of publicly available data does not necessarily mean that such studies have not been conducted. The information may exist in proprietary industrial research or in academic studies that have not yet been published or indexed in searchable databases. However, based on the currently accessible information, a comprehensive analysis based on experimental single-crystal X-ray diffraction data for this specific compound cannot be provided.

Environmental Transformation Pathways and Chemical Fate of Mercaptoacetic Acid Esters

Biodegradation Pathways in Aqueous and Soil Environments

Studies on mercaptocarboxylic acids and their esters have shown that these compounds are generally susceptible to biodegradation. nih.gov While specific data for isodecyl mercaptoacetate (B1236969) is limited, the biodegradability of this class of compounds suggests that it will be degraded in environments with active microbial populations.

Mercaptocarboxylic acid esters are expected to undergo degradation under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. In aerobic environments, microorganisms utilize oxygen to break down organic molecules, leading to the formation of carbon dioxide, water, and sulfate. nih.gov Under anaerobic conditions, the degradation process involves different microbial consortia and metabolic pathways, potentially leading to the formation of methane, carbon dioxide, and sulfide.

The general biodegradability of mercaptocarboxylic acid esters has been assessed using standardized tests such as the Closed Bottle Test (OECD 301D) and the Manometric Respirometry Test (OECD 301F). nih.gov These tests indicate that many of these esters are readily biodegradable. nih.gov

Table 1: General Biodegradation Potential of Mercaptocarboxylic Acid Esters

| Degradation Condition | Potential Outcome | Supporting Evidence |

| Aerobic | Readily biodegradable | Positive results in OECD 301D and 301F tests for analogous compounds. nih.gov |

| Anaerobic | Expected to be biodegradable | General principle of microbial degradation of organic compounds. |

The microbial metabolism of isodecyl mercaptoacetate likely begins with the enzymatic cleavage of the ester bond by esterases, enzymes commonly produced by a wide range of microorganisms. This initial step would release isodecyl alcohol and mercaptoacetic acid.

Following the initial hydrolysis, both products would be further metabolized by microorganisms. Isodecyl alcohol, a long-chain alcohol, can be oxidized to the corresponding aldehyde and then to a carboxylic acid, which can then enter central metabolic pathways such as the fatty acid oxidation cycle. Mercaptoacetic acid can be metabolized through pathways that involve the oxidation of the sulfur atom and the cleavage of the carbon-sulfur bond.

Abiotic Degradation Mechanisms: Hydrolysis and Photolysis

In addition to biodegradation, "Acetic acid, mercapto-, isodecyl ester" can be transformed in the environment through abiotic processes, primarily hydrolysis and photolysis.

The ester linkage in isodecyl mercaptoacetate is susceptible to hydrolysis, a chemical reaction with water that cleaves the bond. This process can occur under neutral, acidic, or alkaline conditions and results in the formation of isodecyl alcohol and mercaptoacetic acid. nih.gov The rate of hydrolysis is influenced by pH and temperature. This abiotic hydrolysis is a significant initial step in the environmental degradation of the compound, as it breaks it down into smaller, more water-soluble molecules that can be more readily biodegraded. nih.gov

Table 2: Products of Hydrolytic Cleavage

| Parent Compound | Hydrolysis Products |

| This compound | Isodecyl alcohol |

| Mercaptoacetic acid |

The mercapto (-SH) group in the molecule can undergo photochemical reactions when exposed to sunlight. The photolysis of thioglycolic acid (mercaptoacetic acid) has been studied and it is known to undergo destruction in the presence of humic substances, which act as photosensitizers in natural waters. researchgate.net This process can lead to the formation of various reactive oxygen species. researchgate.net The half-life for the photolysis of thioglycolic acid in the presence of humic substances is estimated to be 10-14 days, depending on environmental conditions. researchgate.net It is anticipated that the mercapto group in the isodecyl ester would exhibit similar photochemical reactivity.

A primary photochemical reaction for mercaptans is oxidation, which can lead to the formation of disulfides. In the case of isodecyl mercaptoacetate, this would result in the formation of a disulfide dimer.

Identification and Structural Elucidation of Environmental Transformation Products

The primary transformation products from both biotic and abiotic pathways are expected to be:

Isodecyl alcohol: Formed via hydrolysis of the ester linkage.

Mercaptoacetic acid: Also a product of ester hydrolysis.

Isodecyl alcohol and Mercaptoacetic acid degradation products: Further breakdown products from the microbial metabolism of the initial hydrolysis products.

Disulfide of isodecyl mercaptoacetate: Formed through the oxidation of the mercapto group.

The structural elucidation of these transformation products would typically involve advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to separate and identify the individual compounds in environmental samples.

Table 3: Predicted Environmental Transformation Products of this compound

| Transformation Pathway | Potential Products |

| Biodegradation (initial step) | Isodecyl alcohol, Mercaptoacetic acid |

| Hydrolysis | Isodecyl alcohol, Mercaptoacetic acid |

| Photolysis/Oxidation | Disulfide of isodecyl mercaptoacetate |

Characterization of Disulfides, Acids, and Alcohols from Degradation

The degradation of isodecyl mercaptoacetate in the environment leads to the formation of several key types of transformation products: disulfides, carboxylic acids, and alcohols. These products arise from distinct chemical and biological reactions.

Disulfide Formation: The thiol (-SH) group in isodecyl mercaptoacetate is susceptible to oxidation. In the presence of environmental oxidants, two molecules of isodecyl mercaptoacetate can couple to form a disulfide dimer. This oxidative dimerization is a rapid abiotic process that can occur alongside biodegradation. nih.govresearchgate.net The resulting disulfide is a larger, more complex molecule whose environmental behavior may differ from the parent compound.

Hydrolysis to Acids and Alcohols: The ester linkage in isodecyl mercaptoacetate is subject to hydrolysis, a reaction that can be chemically or biologically mediated. This process cleaves the ester bond, yielding two primary degradation products:

Thioglycolic Acid: The carboxylic acid portion of the parent molecule.

Isodecanol: The corresponding long-chain alcohol.

Partial hydrolysis of esters to their constituent alcohols and acids is an expected transformation pathway in aqueous environments. leuphana.de The rate of hydrolysis can be influenced by factors such as pH and temperature.

The primary degradation products of isodecyl mercaptoacetate are summarized in the table below.

| Parent Compound | Degradation Pathway | Key Products |

| Isodecyl Mercaptoacetate | Oxidation | Di(isodecyl mercaptoacetate) disulfide |

| Isodecyl Mercaptoacetate | Hydrolysis | Thioglycolic Acid |

| Isodecyl Mercaptoacetate | Hydrolysis | Isodecanol |

Formation of Other Sulfur-Containing Metabolites

Beyond the initial formation of disulfides, the sulfur atom in isodecyl mercaptoacetate and its degradation products can undergo further transformations, leading to a variety of other sulfur-containing metabolites. While specific metabolic pathways for isodecyl mercaptoacetate are not extensively documented, the environmental chemistry of thiols suggests that the sulfur moiety can be oxidized beyond the disulfide state.

Under more vigorous oxidizing conditions, the disulfide or the original thiol can be further oxidized to form sulfonic acids (R-SO3H). sci-hub.se This process represents a more complete degradation of the original sulfur-containing functional group. The biodegradation of mercaptocarboxylic acids and their esters is considered a significant environmental fate process, potentially leading to the mineralization of the compound to carbon dioxide, water, and sulfate. nih.govnih.gov

Sorption and Mobility in Environmental Compartments

The movement of isodecyl mercaptoacetate between different environmental compartments, such as water, soil, and air, is largely dictated by its sorption characteristics and volatilization potential.

Adsorption to Soil and Sediment Particles

The adsorption of organic compounds to soil and sediment is a critical process influencing their mobility and bioavailability. For nonpolar organic compounds like isodecyl mercaptoacetate, sorption is primarily governed by partitioning into the organic carbon fraction of soil and sediment. ecetoc.orgchemsafetypro.com The extent of this sorption is commonly quantified by the organic carbon-normalized sorption coefficient (Koc).

Factors Influencing Adsorption of Isodecyl Mercaptoacetate:

| Property of Isodecyl Mercaptoacetate | Influence on Sorption | Expected Outcome |

| Long Isodecyl Alkyl Chain | Increases hydrophobicity | High affinity for soil organic carbon |

| Ester Functional Group | Can participate in polar interactions | Minor contribution compared to hydrophobic interactions |

| Overall Expectation | High Koc, Low Mobility in Soil |

Volatilization Potential from Water and Soil

The tendency of a chemical to partition from a liquid or solid phase into the air is known as volatilization. This process is influenced by the compound's vapor pressure and its Henry's Law constant, which describes the partitioning between air and water.

Volatilization from Water: The Henry's Law constant for isodecyl mercaptoacetate is not experimentally determined in available literature. However, for compounds with low vapor pressure and high sorption coefficients, volatilization from water surfaces is generally not a significant fate process. nih.gov Given the expected high Koc of isodecyl mercaptoacetate, it is likely to be adsorbed to suspended solids and sediment rather than volatilizing from the water column.

Volatilization from Soil: The volatilization of a chemical from soil is a more complex process, influenced by factors such as soil moisture, temperature, and the compound's adsorption characteristics. researchgate.netnih.gov While the vapor pressure of isodecyl mercaptoacetate is not documented, structurally similar compounds like methyl thioglycolate have an estimated vapor pressure that suggests a potential for volatilization from dry soil surfaces. nih.gov However, the strong adsorption of isodecyl mercaptoacetate to soil organic matter would likely reduce its effective vapor pressure at the soil-air interface, thereby limiting the rate of volatilization.

Theoretical and Computational Chemistry Studies of Acetic Acid, Mercapto , Isodecyl Ester

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the geometric and electronic properties of molecules. For isodecyl mercaptoacetate (B1236969), these calculations would typically be performed on a model system, such as methyl thioglycolate, to manage computational cost while still capturing the essential features of the mercaptoacetate group.

DFT calculations can provide an optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. For the core functional groups of isodecyl mercaptoacetate, these calculations would reveal the precise spatial arrangement of atoms.

Table 7.1: Predicted Geometrical Parameters of a Model Mercaptoacetate Ester (e.g., Methyl Thioglycolate) from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.21 Å |

| C-O (ester) | ~1.34 Å | |

| C-C | ~1.51 Å | |

| C-S | ~1.83 Å | |

| S-H | ~1.34 Å | |

| Bond Angle | O=C-O | ~125° |

| O=C-C | ~124° | |

| C-C-S | ~113° | |

| C-S-H | ~97° |

Note: These are representative values based on typical DFT calculations for similar molecules and may vary depending on the level of theory and basis set used.

Electronic structure analysis also involves the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial in predicting the chemical reactivity of a molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity unlp.edu.arnih.govwu.ac.th. For a mercaptoacetate ester, the HOMO is typically localized on the sulfur atom, indicating its nucleophilic character, while the LUMO is often centered on the carbonyl group, highlighting its electrophilic nature.

Table 7.2: Predicted Electronic Properties of a Model Mercaptoacetate Ester

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.0 eV | Relates to ionization potential and electron-donating ability |

| LUMO Energy | ~ -0.5 eV | Relates to electron affinity and electron-accepting ability |

| HOMO-LUMO Gap | ~ 6.5 eV | Indicator of chemical reactivity and kinetic stability |

| Dipole Moment | ~ 2.0 D | Influences intermolecular interactions and solubility |

Note: These values are illustrative and would be refined by specific quantum chemical calculations.

Computational methods can accurately predict various spectroscopic properties, which are invaluable for the identification and characterization of molecules.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. For isodecyl mercaptoacetate, characteristic vibrational modes would include the C=O stretch of the ester group (typically around 1735 cm⁻¹), the S-H stretch of the thiol group (around 2550 cm⁻¹), and various C-H and C-O stretching and bending modes. Computational studies on methyl thioglycolate have shown good agreement between calculated and experimental IR spectra, confirming the presence of the most stable conformer in the gas phase pharmaexcipients.comresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be predicted with a high degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method researchgate.net. For isodecyl mercaptoacetate, ¹H NMR predictions would show characteristic signals for the protons of the isodecyl chain, the methylene (B1212753) group adjacent to the sulfur, and the thiol proton. Similarly, ¹³C NMR predictions would identify the carbonyl carbon, the carbons of the isodecyl group, and the methylene carbon.

Table 7.3: Predicted Key Spectroscopic Features for Isodecyl Mercaptoacetate

| Spectroscopy | Feature | Predicted Wavenumber/Chemical Shift |

| IR | C=O Stretch | ~1735 cm⁻¹ |

| S-H Stretch | ~2550 cm⁻¹ | |

| ¹H NMR | -SH | ~1.5 - 2.0 ppm |

| -S-CH₂- | ~3.3 ppm | |

| -O-CH₂- (isodecyl) | ~4.1 ppm | |

| ¹³C NMR | C=O | ~170 ppm |

| -S-CH₂- | ~27 ppm |

Note: These are estimated values based on typical ranges for these functional groups.

Reaction Pathway Analysis and Transition State Theory for Transformations

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and transition states.

The formation of isodecyl mercaptoacetate from mercaptoacetic acid and isodecyl alcohol is a Fischer esterification reaction. Transition state theory can be used to calculate the activation energy and reaction rates for this process researchgate.net. The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water princeton.edu. The activation energy for the esterification of carboxylic acids typically falls in the range of 30-70 kJ/mol acs.orgwikipedia.org.

Table 7.4: Representative Energetics for Fischer Esterification

| Parameter | Estimated Value (kJ/mol) |

| Activation Energy (Ea) | 50 - 60 |

| Enthalpy of Reaction (ΔH) | -5 to -15 |

Note: These are general values for esterification reactions and would need to be specifically calculated for the isodecyl mercaptoacetate system.

The thiol group in isodecyl mercaptoacetate can also participate in radical reactions. The S-H bond is relatively weak (around 87 kcal/mol or 364 kJ/mol for alkanethiols) and can undergo homolytic cleavage to form a thiyl radical researchgate.netmdpi.com. These radicals can then add to unsaturated bonds in a process known as the thiol-ene reaction researchgate.netmdpi.com. Computational studies can model the energetics of these radical reactions, providing insights into their feasibility and kinetics. The addition of a thiyl radical to an alkene is typically a very fast and exothermic process.

The Unified Reaction Valley Approach (URVA) is a powerful computational tool for analyzing reaction mechanisms in detail. URVA examines the changes in the molecular geometry and electronic structure along the reaction path. This approach provides a comprehensive picture of the bond-breaking and bond-forming processes, as well as any charge transfer or electronic rearrangements that occur during the reaction. While no specific URVA studies on the formation or reactions of isodecyl mercaptoacetate have been reported, this methodology could be applied to gain a deeper understanding of the subtle details of its esterification or its participation in thiol-ene reactions.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations can model the behavior of a large ensemble of molecules over time, providing insights into the bulk properties of a substance and the nature of its intermolecular interactions mdpi.com. For a long-chain ester like isodecyl mercaptoacetate, MD simulations would be particularly useful for understanding its physical properties, such as viscosity and solubility, which are governed by intermolecular forces.

The primary intermolecular interactions for isodecyl mercaptoacetate would be:

Van der Waals forces: These are the dominant interactions, particularly due to the long, non-polar isodecyl chain.

Dipole-dipole interactions: Arising from the polar ester group.

Hydrogen bonding: The thiol group can act as a hydrogen bond donor, and the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor.

Solvation Effects and Conformational Dynamics

The behavior of Acetic acid, mercapto-, isodecyl ester in various environments is fundamentally governed by its conformational flexibility and its interactions with surrounding solvent molecules. Computational chemistry provides powerful tools to investigate these phenomena at a molecular level.

Conformational Dynamics:

Computational studies on simpler analogues like methyl mercaptoacetate have utilized Density Functional Theory (DFT) to explore the potential energy surface associated with the rotation of these bonds. Such studies typically reveal several stable conformers (local minima on the potential energy surface) and the transition states connecting them. For this compound, the long, branched isodecyl chain would introduce a multitude of additional low-energy conformations.

A typical conformational analysis would involve:

Scanning Dihedral Angles: Systematically rotating key bonds and calculating the corresponding energy to map out the potential energy surface.

Geometry Optimization: Identifying and optimizing the geometry of stable conformers and transition states.

Frequency Calculations: Confirming the nature of the stationary points (minima or transition states) and calculating thermodynamic properties like relative free energies.

The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which depends on their relative free energies. The long isodecyl tail would likely favor conformations that minimize steric hindrance, while intramolecular hydrogen bonding between the thiol hydrogen and the carbonyl oxygen could stabilize certain geometries of the headgroup.